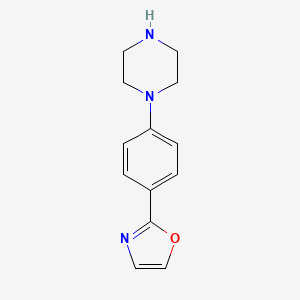
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a phenylmethyl ether and a piperidinylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: The benzoic acid derivative is first esterified with phenylmethanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the phenylmethyl ether of the benzoic acid.
Amidation: The phenylmethyl ether is then reacted with piperidine and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the piperidinylcarbonyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperidinylcarbonyl moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The piperidinylcarbonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylmethyl ether group can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Phenylmethyl)oxy]-5-(1-morpholinylcarbonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-pyrrolidinylcarbonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-azepanylcarbonyl)benzoic acid
Uniqueness
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid is unique due to the presence of the piperidinylcarbonyl group, which can confer specific biological activity and chemical reactivity. The phenylmethyl ether group also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H21NO4 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H21NO4/c22-19(21-11-5-2-6-12-21)16-9-10-18(17(13-16)20(23)24)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,24) |
Clave InChI |
IWLMZXWRPDFASG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-2-[2-chloro-4-(methanesulfonyl)benzoyl]cyclohex-2-en-1-one](/img/structure/B8595625.png)



![5-Bromo-6-methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B8595638.png)





